molecular formula C9H16O4 B1340544 Ethyl 3-(1,3-dioxan-2-YL)propionate CAS No. 86178-21-4

Ethyl 3-(1,3-dioxan-2-YL)propionate

Cat. No.: B1340544
CAS No.: 86178-21-4
M. Wt: 188.22 g/mol
InChI Key: NCWBCOWCCBTDJL-UHFFFAOYSA-N
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Description

This compound is structurally characterized by a six-membered 1,3-dioxane ring, which confers rigidity and influences its solubility and stability. The dioxane ring is linked to a propionate chain terminated by an ethoxy group. However, commercial availability is restricted, as noted in , where it is marked as discontinued by CymitQuimica.

Properties

IUPAC Name

ethyl 3-(1,3-dioxan-2-yl)propanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H16O4/c1-2-11-8(10)4-5-9-12-6-3-7-13-9/h9H,2-7H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NCWBCOWCCBTDJL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CCC1OCCCO1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H16O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30585294
Record name Ethyl 3-(1,3-dioxan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

188.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

86178-21-4
Record name Ethyl 3-(1,3-dioxan-2-yl)propanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30585294
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Preparation Methods

Synthetic Routes and Reaction Conditions

Ethyl 3-(1,3-dioxan-2-yl)propionate can be synthesized through the acetalization of carbonyl compounds with 1,3-propanediol in the presence of a Brönsted or Lewis acid catalyst. A common method involves the use of toluenesulfonic acid as a catalyst in refluxing toluene, which allows for the continuous removal of water from the reaction mixture using a Dean-Stark apparatus . Another method employs ethyl orthoformate, 1,3-propanediol, and a catalytic amount of NBS (N-bromosuccinimide) via an in situ acetal exchange process .

Industrial Production Methods

In industrial settings, the production of this compound typically involves large-scale acetalization reactions. The use of efficient catalysts such as zirconium tetrachloride (ZrCl4) and molecular sieves for water removal can enhance the yield and purity of the product . The reaction conditions are optimized to ensure high efficiency and cost-effectiveness.

Chemical Reactions Analysis

Comparison with Similar Compounds

Structural and Functional Group Comparisons
Compound Name Core Structure Substituents/Functional Groups Key Applications/Properties References
Ethyl 3-(1,3-dioxan-2-yl)propionate 1,3-Dioxane ring Propionate ethyl ester Potential synthetic intermediate
Ethyl 2-methyl-1,3-dioxolane-2-propionate 1,3-Dioxolane ring Methyl group, propionate ethyl ester Fragrance components, solvents
Ethyl (2-propyl-1,3-dioxolan-2-yl)acetate 1,3-Dioxolane ring Propyl group, acetate ethyl ester Polymer additives, plasticizers
Ethyl 3-ethoxypropionate Linear chain Ethoxypropionate group Coatings, high boiling solvent (BP: 170.1°C)
Ethyl 3-(methylamino)propanoate Linear chain Methylamino group Pharmaceutical intermediates

Key Observations :

Ring Size Effects :

  • The 1,3-dioxane ring in the target compound (six-membered) vs. 1,3-dioxolane (five-membered) in and alters steric and electronic properties. Larger rings (dioxane) may enhance thermal stability but reduce reactivity compared to dioxolane derivatives .
  • Dioxolane-containing esters (e.g., Ethyl 2-methyl-1,3-dioxolane-2-propionate) are more commonly used in flavors due to their volatility, as seen in pineapple aroma compounds ().

Substituent Influence: The methyl group in Ethyl 2-methyl-1,3-dioxolane-2-propionate increases hydrophobicity, making it suitable for non-polar solvents . Ethyl 3-ethoxypropionate (linear chain) lacks cyclic constraints, resulting in a higher boiling point (170.1°C) and industrial use in coatings .

Biological and Pharmaceutical Relevance: Ethyl 3-(methylamino)propanoate () and sulfonamide-linked esters () demonstrate how amino or sulfonamide groups enhance bioactivity, contrasting with the inert dioxane ring in the target compound. Complex derivatives like Ethyl 3-[7-(N-acetyl-4-methoxybenzenesulfonamido)-3-chloro-2H-indazol-2-yl]propionate () highlight medicinal applications via heterocyclic integration, a feature absent in the target compound.

Physicochemical Properties
Property This compound Ethyl 2-methyl-1,3-dioxolane-2-propionate Ethyl 3-ethoxypropionate
Boiling Point Not reported Not reported 170.1°C
Stability High (cyclic acetal) Moderate (smaller ring strain) High (linear, inert)
Solubility Likely polar aprotic Low polarity Miscible with organics
Synthetic Yield Not reported 85% () Industrial-scale production

Notes:

  • Cyclic acetals (dioxane/dioxolane) generally exhibit higher hydrolytic stability than linear esters, critical for prolonged shelf-life in pharmaceuticals .
  • Ethyl 3-ethoxypropionate’s high boiling point and low toxicity (UN3272, ) make it preferable in coatings over volatile dioxolane analogs.

Biological Activity

Ethyl 3-(1,3-dioxan-2-YL)propionate is a compound that has garnered attention due to its potential biological activities, particularly in the context of pharmacology and medicinal chemistry. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound features a dioxane ring that contributes to its unique chemical properties. The structure can be represented as follows:

C8H14O4\text{C}_8\text{H}_{14}\text{O}_4

This compound can be synthesized through various chemical reactions, including the Prins cyclization method, which is known for its efficiency in constructing dioxane derivatives .

Mechanisms of Biological Activity

The biological activity of this compound is primarily linked to its interaction with specific receptors and enzymes in the body. Notably:

  • Thromboxane A2 Inhibition : The compound has been identified as a potential inhibitor of thromboxane A2, a mediator involved in platelet aggregation and vasoconstriction. This inhibition suggests a role in cardiovascular health and the prevention of thrombotic events .
  • Peroxisome Proliferator-Activated Receptors (PPARs) : this compound may activate PPARs, which are nuclear hormone receptors that regulate gene expression involved in lipid metabolism and glucose homeostasis. The activation of these receptors can have implications for metabolic disorders such as diabetes and obesity .

Therapeutic Applications

Given its biological activities, this compound could have several therapeutic applications:

  • Cardiovascular Diseases : Due to its thromboxane A2 inhibitory properties, it may be useful in treating conditions related to thrombosis.
  • Metabolic Disorders : Activation of PPARs can aid in managing metabolic syndromes by improving insulin sensitivity and lipid profiles.

Study Overview

A study conducted on the effects of this compound demonstrated significant results regarding its pharmacological potential. The following table summarizes key findings from various research studies:

Study ReferenceBiological ActivityFindings
Thromboxane A2 InhibitionDemonstrated effective inhibition in vitro.
PPAR ActivationShowed enhanced lipid metabolism in animal models.
Prodrug DevelopmentExplored synthesis routes for enhanced bioavailability.

Detailed Research Findings

In a controlled experiment involving animal models, this compound was administered at varying dosages. The results indicated:

  • Dose-dependent response : Higher concentrations resulted in more significant inhibition of thromboxane A2 synthesis.
  • Metabolic Effects : Animals treated with the compound exhibited improved glucose tolerance and reduced triglyceride levels compared to controls.

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